molecular formula C5H10ClN3 B3096448 (3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride CAS No. 1282606-76-1

(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride

Cat. No. B3096448
CAS RN: 1282606-76-1
M. Wt: 147.6 g/mol
InChI Key: SGOQIPZLPMCCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C5H9N3 HCl, and it has a molecular weight of 147.61 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with a methyl group at the 3-position and a methylamine group at the 5-position . The hydrochloride indicates that it is a salt with a chloride ion .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its SMILES string is Cl.Cc1cc(CN)[nH]n1 . Unfortunately, other physical and chemical properties like melting point, solubility, etc., are not available in the resources.

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives, including compounds structurally related to "(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride," have been extensively studied for their potential biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds, characterized by their pyrazole core, have shown promising results against various cancer cell lines and microbial strains, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study demonstrated the synthesis of pyrazole derivatives integrated with 1,3,4-oxadiazoles, showing significant antimicrobial evaluation, suggesting these compounds' utility in developing new antimicrobial agents (Ningaiah et al., 2014).

Material Science Applications

In material science, pyrazole derivatives have been explored for their potential in corrosion inhibition, which is crucial for protecting metals and alloys in various industrial applications. A study on pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid demonstrated that these compounds significantly reduce corrosion rates, highlighting their potential utility in industrial corrosion protection (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Organic Synthesis and Chemical Research

The versatility of pyrazole derivatives extends to organic synthesis, where they serve as key intermediates and building blocks for various chemical entities. For example, the synthesis of 3-phenyl-1H-pyrazole derivatives showcases the utility of pyrazole cores in generating biologically active compounds, emphasizing their role in developing new chemical entities with potential therapeutic applications (Liu, Xu, & Xiong, 2017). Furthermore, the synthesis and evaluation of pyrazoline derivatives for selective inhibition of monoamine oxidase (MAO) enzymes illustrate the application of pyrazole derivatives in neuroscience, providing insights into developing new treatments for neurological disorders (Salgın-Gökşen et al., 2013).

Safety and Hazards

“(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride” can cause severe skin burns and eye damage . It’s important to handle this compound with appropriate safety measures.

Future Directions

“(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride” is used for proteomics research . As with many biochemicals, future research directions will likely continue to explore its potential applications in various fields of study.

properties

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOQIPZLPMCCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Reactant of Route 2
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Reactant of Route 5
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.